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Compound of Interest

Compound Name: 1-Bromo-3-hydroxynaphthalene

Cat. No.: B1280799

IUPAC Name: 4-bromonaphthalen-2-ol

Introduction

4-bromonaphthalen-2-ol, also known as 1-Bromo-3-hydroxynaphthalene, is an important
synthetic intermediate in the fields of medicinal chemistry and drug development. Its
naphthalene scaffold, functionalized with both a hydroxyl group and a bromine atom, provides a
versatile platform for the synthesis of more complex molecules with potential therapeutic
applications. This technical guide provides a comprehensive overview of its chemical
properties, synthesis, and its notable application in the development of inhibitors for
Macrophage Migration Inhibitory Factor (MIF), a key cytokine implicated in inflammatory
diseases and cancer.

Chemical and Physical Properties

The key physical and chemical properties of 4-bromonaphthalen-2-ol are summarized in the
table below, providing a quick reference for researchers.
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Property Value
IUPAC Name 4-bromonaphthalen-2-ol[1]
1-Bromo-3-hydroxynaphthalene, 4-Bromo-2-
Synonyms
naphthol
CAS Number 5498-31-7[1]

Molecular Formula

C10H7BrO[1]

Molecular Weight 223.07 g/mol [1]

Appearance White to yellowish powder or crystal
Melting Point 122 °C

Boiling Point 346.8 £ 15.0 °C (Predicted)

Storage Keep in a dark place, sealed in dry, room

temperature

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 4-

bromonaphthalen-2-ol based on its structure and typical values for the functional groups

present.

1H NMR Spectroscopy (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~9.5-10.0 Singlet 1H Ar-OH
~7.0-8.0 Multiplet 6H Ar-H

13C NMR Spectroscopy (Predicted)
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Chemical Shift (8) ppm Assighment
~150 - 155 C-OH
~110-135 Ar-C
~115-120 C-Br

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm~2) Intensity Assignment
3200-3550 Strong, Broad O-H stretch (alcohol)
3000-3100 Medium C-H stretch (aromatic)
1500-1600 Medium to Strong C=C stretch (aromatic)
1200-1300 Strong C-O stretch (phenol)
500-600 Medium to Strong C-Br stretch

Mass Spectrometry (Predicted)

miz Interpretation
[M]* molecular ion peak (presence of Br
222/224 .
isotope)
143 [M-Br]*
115 [M-Br-COJ*

Experimental Protocols
Synthesis of 4-bromonaphthalen-2-ol

The synthesis of 4-bromonaphthalen-2-ol is typically achieved through the electrophilic

bromination of 2-naphthol. The

hydroxyl group of 2-naphthol is an activating ortho-, para-

director. Direct bromination can lead to a mixture of products, with the primary products being
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1-bromo-2-naphthol and polybrominated species. To selectively obtain the 4-bromo isomer,
careful control of reaction conditions is necessary. A plausible synthetic protocol is detailed
below, adapted from general procedures for the bromination of naphthols.

Materials:

e 2-naphthol

» Glacial acetic acid

e Bromine

e Sodium metabisulfite solution (aqueous)
» Deionized water

e Round-bottom flask

e Dropping funnel

o Magnetic stirrer

* Ice bath

e Buchner funnel and flask

o Recrystallization apparatus
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-
naphthol (1 equivalent) in glacial acetic acid.

e Cool the flask in an ice bath to 0-5 °C with continuous stirring.
e Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

o Add the bromine solution dropwise to the cooled 2-naphthol solution over a period of 30-60
minutes, ensuring the temperature remains below 10 °C.
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» After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4
hours.

e Quench the reaction by slowly adding a saturated aqueous solution of sodium metabisulfite
until the orange color of excess bromine disappears.

» Pour the reaction mixture into a beaker containing cold deionized water to precipitate the
crude product.

e Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold
deionized water.

o Purify the crude 4-bromonaphthalen-2-ol by recrystallization from a suitable solvent system,
such as ethanol/water or toluene.

Dry the purified crystals under vacuum to obtain the final product.

Application in Drug Development: Synthesis of
Macrophage Migration Inhibitory Factor (MIF)
Inhibitors

4-bromonaphthalen-2-ol serves as a key building block in the synthesis of pyrazole-based
inhibitors of Macrophage Migration Inhibitory Factor (MIF).[2] MIF is a pro-inflammatory
cytokine involved in the pathogenesis of various inflammatory diseases and cancers.[2] The
tautomerase activity of MIF is a target for therapeutic intervention, and inhibitors based on a
pyrazole scaffold have shown significant potency.

Experimental Workflow: Synthesis of Pyrazole-based
MIF Inhibitors

The general synthetic route to these inhibitors involves the reaction of a substituted
naphthalene precursor, derived from 4-bromonaphthalen-2-ol, with a hydrazine derivative to
form the pyrazole ring.
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Caption: Synthetic workflow for pyrazole-based MIF inhibitors.

Mechanism of MIF Inhibition

The pyrazole-based inhibitors synthesized from 4-bromonaphthalen-2-ol act by binding to the

active site of MIF, specifically interacting with key residues involved in its tautomerase activity.

This binding prevents the natural substrate from accessing the active site, thereby inhibiting the

enzymatic function of MIF and its downstream pro-inflammatory effects.
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Caption: Mechanism of MIF inhibition by pyrazole derivatives.

Safety Information

4-bromonaphthalen-2-ol should be handled with appropriate safety precautions in a laboratory
setting. It is classified as harmful if swallowed and may cause skin and eye irritation.

Hazard Statements:

H302: Harmful if swallowed

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.
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Conclusion

4-bromonaphthalen-2-ol is a valuable building block for the synthesis of biologically active
molecules, particularly in the development of inhibitors for Macrophage Migration Inhibitory
Factor. Its synthesis, while requiring careful control to ensure regioselectivity, utilizes standard
organic chemistry techniques. The continued exploration of derivatives of 4-bromonaphthalen-
2-ol holds promise for the discovery of novel therapeutics for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

